1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-8-10-19(11-9-16)31(28,29)22-23(26-14-12-25(13-15-26)18(3)27)30-21(24-22)20-7-5-4-6-17(20)2/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQOFUHWEPVFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the piperazine ring: The piperazine ring is functionalized with the ethanone group through nucleophilic substitution reactions.
Introduction of the o-tolyl group: This step involves the use of toluene derivatives and appropriate catalysts to introduce the o-tolyl group onto the oxazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or oxazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation.
Scientific Research Applications
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Ethanone Derivatives
Key Observations :
Table 3: Comparative Bioactivity Data
Activity Insights :
- The antimicrobial activity of 13a-g correlates with aryl substituent electronegativity , suggesting the target’s tosyl group may enhance potency against Gram-positive bacteria.
- Sulfonyl-containing 7a-x derivatives show moderate antiproliferative effects, implying the target’s tosyl group could similarly modulate cancer cell pathways .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The tosyl group’s electron-withdrawing nature may resist oxidative metabolism, extending half-life relative to allyl-substituted analogs .
Biological Activity
1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone, a compound featuring a piperazine moiety and an o-tolyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, an o-tolyl substituent, and a tosyl group attached to an oxazole ring.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that piperazine derivatives often exhibit affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is crucial for modulating mood and anxiety .
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features possess significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis.
Antitumor Activity
Recent investigations into the antitumor potential of related compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds structurally related to this compound were found to activate caspase pathways in various cancer cell lines.
Study 1: Serotonin Receptor Interaction
A study published in PubMed Central evaluated the interaction of piperazine derivatives with serotonin receptors. The results indicated that certain modifications to the piperazine ring enhanced binding affinity to the 5-HT_1A receptor, suggesting potential applications in treating depression and anxiety disorders .
Study 2: Antimicrobial Efficacy
In another research effort, a series of piperazine derivatives were tested for their antimicrobial activity. The study highlighted that modifications similar to those found in this compound significantly increased activity against gram-positive bacteria while maintaining low toxicity levels in mammalian cells.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
